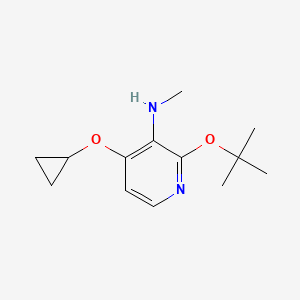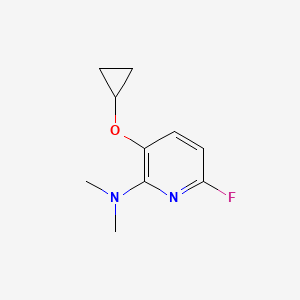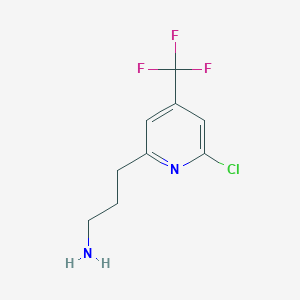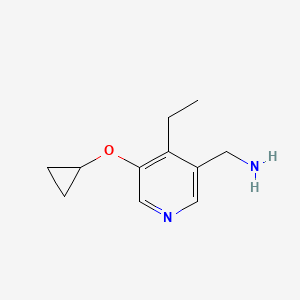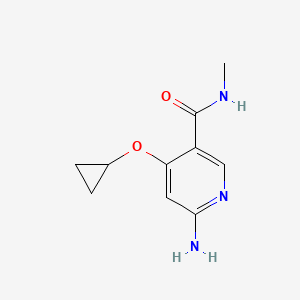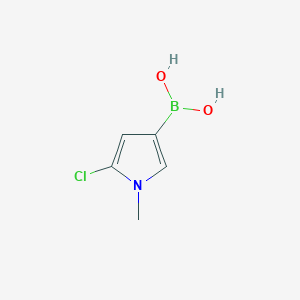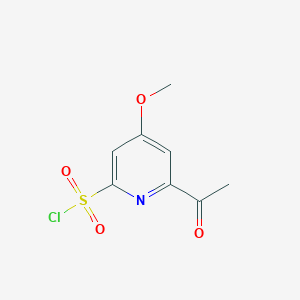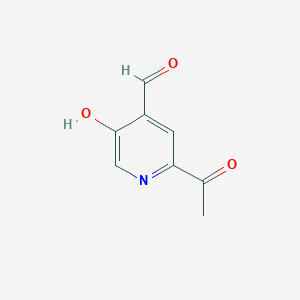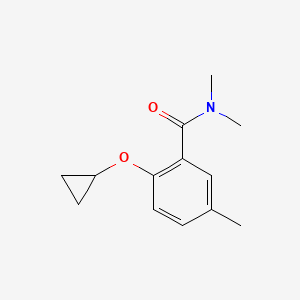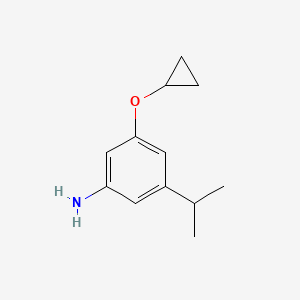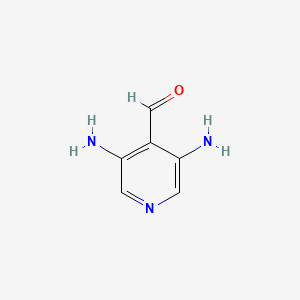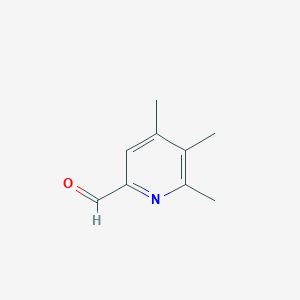
4,5,6-Trimethylpyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6-Trimethylpyridine-2-carbaldehyde is an organic compound with the molecular formula C9H11NO and a molar mass of 149.19 g/mol . It is a derivative of pyridine, characterized by the presence of three methyl groups at positions 4, 5, and 6, and an aldehyde group at position 2. This compound is used primarily in research and development settings, particularly in organic synthesis and as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trimethylpyridine-2-carbaldehyde typically involves the formylation of 4,5,6-trimethylpyridine. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired aldehyde .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6-Trimethylpyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 4,5,6-Trimethylpyridine-2-carboxylic acid.
Reduction: 4,5,6-Trimethylpyridine-2-methanol.
Substitution: 4,5,6-Tribromopyridine-2-carbaldehyde (in the case of bromination).
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4,5,6-Trimethylpyridine-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, which can readily participate in nucleophilic addition reactions. In biological systems, it may interact with enzymes or receptors, potentially inhibiting their activity or altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethylpyridine: Similar structure but lacks the aldehyde group, making it less reactive in certain types of chemical reactions.
Pyridine-2-carbaldehyde: Lacks the methyl groups, resulting in different chemical properties and reactivity.
2,3,6-Trimethylpyridine: Similar to 4,5,6-Trimethylpyridine-2-carbaldehyde but with methyl groups at different positions, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the combination of its aldehyde group and the specific positioning of the methyl groups. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis and other applications .
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
4,5,6-trimethylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-6-4-9(5-11)10-8(3)7(6)2/h4-5H,1-3H3 |
Clé InChI |
WCRFDOJQFIEYGY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


